![molecular formula C13H12O5S B2365701 4-(4-Methoxyphenoxy)benzenesulfonic acid CAS No. 609800-53-5](/img/structure/B2365701.png)
4-(4-Methoxyphenoxy)benzenesulfonic acid
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Description
“4-(4-Methoxyphenoxy)benzenesulfonic acid” is a chemical compound with the molecular formula C13H12O5S . It is used for pharmaceutical testing .
Molecular Structure Analysis
The molecular structure of “4-(4-Methoxyphenoxy)benzenesulfonic acid” is represented by the InChI code1S/C13H12O5S/c1-17-10-2-4-11(5-3-10)18-12-6-8-13(9-7-12)19(14,15)16/h2-9H,1H3,(H,14,15,16)
. The molecular weight of the compound is 280.3 .
Scientific Research Applications
Catalyst Development
Research by Skupov et al. (2007) highlights the development of polymerization catalysts, including those derived from benzenesulfonic acid derivatives. These catalysts have shown efficacy in homopolymerizing ethylene and copolymerizing it with acrylates or norbornenes, indicating their potential in polymer chemistry (Skupov et al., 2007).
Nonlinear Optical Materials
Anwar et al. (2000) explored 4-amino-1-methylpyridinium benzenesulfonate salts for their application in nonlinear optics. Their research found these salts to have significant potential in this field due to their noncentrosymmetric structures and high second-harmonic tensor coefficients (Anwar et al., 2000).
Proton Exchange Membranes
Yang Song et al. (2013) investigated fluorinated/non-fluorinated sulfonated polynaphthalimides, including benzenesulfonic acid derivatives, as proton exchange membranes. These materials exhibited promising properties for applications in fuel cells, demonstrating enhanced thermal stability and lower methanol permeability (Yang Song et al., 2013).
Selective Catalysts in Alcohol Oxidation
S. Hazra et al. (2015) studied sulfonated Schiff base copper(II) complexes derived from benzenesulfonic acid as catalysts for alcohol oxidation. These complexes showed high selectivity and efficiency, indicating their potential in organic synthesis (S. Hazra et al., 2015).
Photodynamic Therapy Applications
M. Pişkin et al. (2020) synthesized new zinc phthalocyanines substituted with benzenesulfonamide derivative groups for photodynamic therapy. These compounds exhibited high singlet oxygen quantum yield, crucial for cancer treatment applications (M. Pişkin et al., 2020).
Bioactivity and Inhibition Studies
H. Gul et al. (2016) synthesized benzenesulfonamides and tested them for their bioactivity and potential as carbonic anhydrase inhibitors. This research contributes to understanding the therapeutic potential of these compounds (H. Gul et al., 2016).
properties
IUPAC Name |
4-(4-methoxyphenoxy)benzenesulfonic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12O5S/c1-17-10-2-4-11(5-3-10)18-12-6-8-13(9-7-12)19(14,15)16/h2-9H,1H3,(H,14,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKKUTAGNBZIAGI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OC2=CC=C(C=C2)S(=O)(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12O5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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